2-[(4-Butylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate
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Description
2-[(4-Butylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate, also known as Boc-4-ABA-OEt, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. This molecule belongs to the family of amino acid derivatives and has a unique chemical structure that makes it an attractive candidate for various applications.
Scientific Research Applications
Organic Synthesis and Building Blocks
- Pinacol Boronic Esters : Methyl 2-(4-(tert-butyl)phenyl)acetate serves as a valuable building block in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation (removing the boron group) using a radical approach is less explored . Researchers have used this compound to access diverse chemical structures.
Hydromethylation of Alkenes
- The catalytic protodeboronation of alkyl boronic esters, paired with a Matteson–CH2–homologation, enables formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown . By applying this method, scientists have achieved hydromethylation of specific alkenes, expanding synthetic possibilities.
Natural Product Synthesis
- Methyl 2-(4-(tert-butyl)phenyl)acetate has found utility in natural product synthesis. For instance:
Total Synthesis of Bioactive Compounds
- The protodeboronation of methyl 2-(4-(tert-butyl)phenyl)acetate has been pivotal in the formal total synthesis of several bioactive molecules:
Materials Science and Functional Materials
properties
IUPAC Name |
[2-(4-butylanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-3-4-5-17-10-12-19(13-11-17)22-20(23)15-25-21(24)14-18-8-6-16(2)7-9-18/h6-13H,3-5,14-15H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKFHTTULVYCMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)COC(=O)CC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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